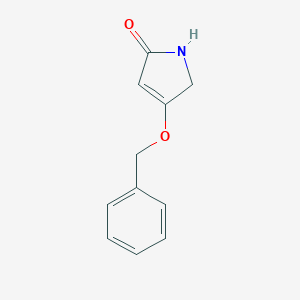
4-Benzyloxy-3-pyrrolin-2-one
描述
4-Benzyloxy-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Antimicrobial Activity
4-Benzyloxy-3-pyrrolin-2-one has been explored for its potential antimicrobial properties. Research indicates that derivatives of pyrrolinones exhibit significant activity against various bacterial strains, which can be attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, compounds derived from this scaffold have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted that specific analogs of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting a promising avenue for cancer therapeutics .
3. Neurological Applications
Recent research has focused on the role of this compound in neurological disorders. Its derivatives have been shown to act as antagonists for P2X receptors, which are implicated in pain signaling and inflammation. This suggests potential applications in developing analgesics or anti-inflammatory medications .
Synthetic Applications
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the creation of optically active compounds. The ability to introduce chirality into synthetic pathways is crucial for developing pharmaceuticals with desired biological activity and reduced side effects .
2. Organocatalysis
this compound has been utilized as an organocatalyst in various organic transformations. Its effectiveness in catalyzing reactions highlights its importance in green chemistry initiatives, where minimizing waste and improving reaction efficiency are paramount .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolinone derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzyl moiety significantly enhanced antibacterial activity, demonstrating the importance of structural optimization.
Case Study 2: Cancer Cell Apoptosis
In another investigation, derivatives of this compound were tested against various human cancer cell lines. The study found that specific substitutions on the pyrrolinone ring improved cytotoxicity, leading to further exploration into their mechanisms of action.
属性
CAS 编号 |
113896-95-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI 键 |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
规范 SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














